molecular formula C8H10Br2F2N2 B8047499 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide CAS No. 368873-75-0

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide

Cat. No. B8047499
CAS RN: 368873-75-0
M. Wt: 331.98 g/mol
InChI Key: KSWNYCDTBNLSDL-UHFFFAOYSA-M
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Description

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide is a chemical compound with the molecular formula C8H10Br2F2N2 . It is also known by other synonyms such as Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1) .

Scientific Research Applications

  • Synthesis of N-polyfluoroalkylated Heterocycles : A study by Kolomeitsev et al. (1996) demonstrated the use of 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide in synthesizing N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, which are useful intermediates in organic synthesis. This work highlights the reactivity of carbon-bromine bonds in facilitating the synthesis of complex fluorinated molecules (Kolomeitsev et al., 1996).

  • Investigation of Fluorescent Probes : Wilson et al. (2014) investigated the binding-induced fluorescence of analogs of 4-(4-(dimethylamino)phenyl)-1-methylpyridinium bromide, demonstrating their sensitivity to chemical microenvironments. This study is significant for understanding how such compounds can be used as fluorescent probes in biochemical applications (Wilson et al., 2014).

  • Formation of Novel Palladium Complexes : Jandl et al. (2017) described the synthesis of a 4-(dimethylamino)pyridinium-substituted η3-cycloheptatrienide-Pd complex. This research showcases the utility of 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide in creating new metal-organic complexes with potential applications in catalysis and material science (Jandl et al., 2017).

  • Synthesis of Indolizines : Sarkunam and Nallu (2005) utilized 4-dimethylaminopyridine (a related compound) in the synthesis of indolizines, demonstrating the versatility of pyridinium compounds in heterocyclic chemistry. This finding expands the scope of 1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide in synthesizing complex organic molecules (Sarkunam & Nallu, 2005).

  • Corrosion Inhibition in Steel : Lgaz et al. (2016) explored the use of a similar compound, 4-(dimethylamino)-1-(6-methoxy-6-oxohexyl)pyridinium bromide, as a corrosion inhibitor for carbon steel. This study underscores the potential of pyridinium compounds in industrial applications, particularly in corrosion protection (Lgaz et al., 2016).

properties

IUPAC Name

1-[bromo(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF2N2.BrH/c1-12(2)7-3-5-13(6-4-7)8(9,10)11;/h3-6H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWNYCDTBNLSDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C(F)(F)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447004
Record name 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromodifluoromethyl-4-dimethylamino-pyridinium bromide

CAS RN

368873-75-0
Record name Methanaminium, N-[1-(bromodifluoromethyl)-4(1H)-pyridinylidene]-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368873-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Bromo(difluoro)methyl]-4-(dimethylamino)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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